molecular formula C39H68O2 B1294587 Cholesteryl laurate CAS No. 1908-11-8

Cholesteryl laurate

Cat. No. B1294587
CAS RN: 1908-11-8
M. Wt: 569 g/mol
InChI Key: RMLFYKFCGMSLTB-ZBDFTZOCSA-N
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Description

Cholesteryl laurate is a cholesteryl ester, a type of lipid molecule that consists of a cholesterol moiety esterified with a lauric acid chain. This compound is of interest due to its structural and functional roles in various biological systems and its relevance in the study of molecular interactions and self-assembly in lipid layers.

Synthesis Analysis

The synthesis of cholesteryl laurate is not directly discussed in the provided papers. However, it is typically synthesized through an esterification reaction between cholesterol and lauric acid or its derivatives. The papers focus more on the structural analysis of cholesteryl laurate and related compounds within solid solutions or at interfaces, rather than on the synthetic methods .

Molecular Structure Analysis

The molecular structure of cholesteryl laurate has been extensively studied using X-ray crystallography. The unit cell parameters of a cholesteryl laurate solid solution have been determined, revealing a monoclinic space group with specific cell dimensions . The crystal structure of cholesteryl laurate is characterized by monolayer packing, where the esterified fatty acid chains are fully extended, indicating a lack of conformational disorder in this binary solid . The molecular arrangements of cholesteryl laurate at interfaces have also been studied, showing that the molecular packing can be related to Craven's model of packing in bulk .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving cholesteryl laurate, but they do discuss the interactions of cholesteryl esters with peptide-initiation and peptide-elongation factors, suggesting that certain cholesteryl esters may function as allosteric modifiers . This indicates that cholesteryl laurate may participate in biochemical interactions that can influence protein synthesis.

Physical and Chemical Properties Analysis

Cholesteryl laurate exhibits interesting physical properties, such as phase behavior and molecular packing, which have been studied using various techniques. At the air-water and air-solid interfaces, cholesteryl laurate can exhibit a fluidic bilayer phase that can switch to a crystalline bilayer phase . The self-assembled monolayers of cholesteryl laurate on graphite have been observed to form two-dimensional periodic arrays, with the molecular arrangements depending on the interactions between sterol rings, alkyl chains, and the substrate . The crystal structure of cholesteryl laurate is similar to that of other cholesteryl esters, such as cholesteryl oleate and cholesteryl octanoate, which have been studied at different temperatures to understand the conformational changes of the fatty acid chains .

Scientific Research Applications

  • Drug Delivery Applications

  • Bioimaging Applications

  • Cholesterol-Based Liquid Crystals

  • Cholesterol-Based Gelators

  • Cosolubility and Fractionation of Binary Mixtures

  • Structural Determination and Packing Analysis

Safety And Hazards

Cholesteryl Laurate is not classified as a hazardous substance or mixture .

Future Directions

Future research directions could include the development of more effective Cholesteryl Ester Transfer Protein (CETP) inhibitors that combat atherosclerotic cardiovascular disease (ASCVD). Some studies suggest that future CETP inhibitors should have lower binding affinity to HDL or LDL .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H68O2/c1-7-8-9-10-11-12-13-14-15-19-37(40)41-32-24-26-38(5)31(28-32)20-21-33-35-23-22-34(30(4)18-16-17-29(2)3)39(35,6)27-25-36(33)38/h20,29-30,32-36H,7-19,21-28H2,1-6H3/t30-,32+,33+,34-,35+,36+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLFYKFCGMSLTB-ZBDFTZOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H68O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90929731
Record name Cholest-5-en-3-yl dodecanoate
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Molecular Weight

569.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name CE(12:0)
Source Human Metabolome Database (HMDB)
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Product Name

Cholesteryl laurate

CAS RN

1908-11-8
Record name Cholesteryl laurate
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Record name Cholesteryl laurate
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Record name Cholesteryl laurate
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Record name Cholest-5-en-3-ol (3.beta.)-, 3-dodecanoate
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Record name Cholest-5-en-3-yl dodecanoate
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Record name Cholest-5-en-3-β-yl laurate
Source European Chemicals Agency (ECHA)
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Record name CHOLESTERYL LAURATE
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Record name CE(12:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002262
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
398
Citations
P Sawzik, BM Craven - Acta Crystallographica Section B: Structural …, 1979 - scripts.iucr.org
… The crystal structure of cholesteryl laurate is one of a series … An independent structure determination for cholesteryl laurate has … The liquid-crystalline phases of cholesteryl laurate are …
Number of citations: 33 scripts.iucr.org
P Sawzik, BM Craven - Acta Crystallographica Section B: Structural …, 1980 - scripts.iucr.org
… -hydrogen atoms from the cholesteryl laurate room-temperature … In the cholesteryl laurate structure at 298 K, large apparent … (198 K) crystal structure of cholesteryl laurate. This © 1980 …
Number of citations: 32 scripts.iucr.org
V Pattabhi, BM Craven - Journal of Lipid Research, 1979 - ASBMB
… atomic coordinates from cholesteryl laurate were used in an initial trial structure which was refined by block diagonal least-squares methods with 1846 observed X-ray reflections (R = …
Number of citations: 34 www.jlr.org
MP McCourt, P Strong, W Pangborn, DL Dorset - Journal of lipid research, 1994 - Elsevier
This paper describes the X-ray crystal structure analysis of a cholesteryl ester solid solution, cholesteryl decanoate/cholesteryl laurate, grown from a bulk concentration with molar ratio …
Number of citations: 5 www.sciencedirect.com
P Sawzik, BM Craven - Acta Crystallographica Section B: Structural …, 1982 - scripts.iucr.org
… Atomic coordinates for the rigid tetracyclic ring systems, taken from cholesteryl laurate, were … In the cholesteryl laurate structure at 298 K (Sawzik & Craven, 1979a) atoms in the interface …
Number of citations: 20 scripts.iucr.org
JL Sheumaker - 1972 - search.proquest.com
… Thermograms representing various percentages of cholesterol in cholesteryl laurate are given as examples in Figure 9. These illustrate the type of thermograms obtained from the …
Number of citations: 2 search.proquest.com
DL Dorset - Journal of Lipid Research, 1987 - Elsevier
… monolayer I structure and cholesteryl laurate was polymorphic, … For the polymorphic cholesteryl laurate, solid solutions of … monolayer I structure and cholesteryl laurate was polymorphic, …
Number of citations: 35 www.sciencedirect.com
A Sarkar, KA Suresh - The Journal of Chemical Physics, 2017 - pubs.aip.org
… cholesteryl laurate exhibit a fluidic bilayer phase. Interestingly, we find the fluidic bilayer phase of cholesteryl laurate … acetate, cholesteryl nonanoate, cholesteryl laurate, and cholesteryl …
Number of citations: 5 pubs.aip.org
I Cuculescu, V Popescu, R Bena… - Revue Roumaine de …, 1981 - digilib.nipne.ro
… the liquid crystal begins (the cholesteryl laurate is mono tropic). The … The cholesteryl laurate super cools up to a temperature of … effect arises in the cholesteryl laurate. During cooling the …
Number of citations: 6 digilib.nipne.ro
GS Ginsburg, D Atkinson, DM Small - Progress in lipid research, 1984 - Elsevier
… In contrast, infrared and far infrared spectra of cholesteryl laurate in the cholesteric phase were interpreted by Shivaprakash et al. 18 to show that the fatty acyl chain is extended in the …
Number of citations: 85 www.sciencedirect.com

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